Bombesin Receptor Subtype Selectivity: Human BRS3 Affinity Comparison Between Leu-8-Phyllolitorin and Phe-8-Phyllolitorin
At the human bombesin receptor subtype-3 (BRS3/BB₃), Leu-8-phyllolitorin exhibits a Ki of 5,400 nM, representing ~2.6-fold weaker affinity compared to the natural analog Phe-8-phyllolitorin (Ki = 2,100 nM) measured under identical PDSP screening conditions [1]. In contrast, at the amphibian bombesin receptor, Leu-8-phyllolitorin retains significantly higher affinity (Ki = 77 nM), demonstrating that the position-8 substitution produces a receptor subtype-dependent shift in binding potency rather than a uniform loss of activity [1]. Across the broader bombesin receptor family, Leu-8-phyllolitorin displays a clear selectivity rank order: amphibian bombesin receptor (Ki 77 nM) > rat GRPR/BB₁ (Ki 420 nM) > human BRS3/BB₃ (Ki 5,400 nM) > rat NMBR/BB₂ (Ki > 10,000 nM) [1].
| Evidence Dimension | Binding affinity (Ki) at human BRS3 receptor |
|---|---|
| Target Compound Data | Ki = 5.40E+3 nM (5,400 nM / 5.4 µM) |
| Comparator Or Baseline | Phe-8-phyllolitorin (Phyllolitorin, CAS 87734-77-8): Ki = 2.10E+3 nM (2,100 nM / 2.1 µM) |
| Quantified Difference | ~2.6-fold higher Ki (weaker affinity) for Leu-8-phyllolitorin at BRS3 |
| Conditions | Radioligand competition binding assay; human BRS3 expressed in recombinant system; PDSP Ki Database, data from Bhattacharya et al., Biochemistry 38:7307-7320 (1999) |
Why This Matters
When experimental protocols require selective activation or partial sparing of the human BRS3 receptor, Leu-8-phyllolitorin is the better differentiated choice over Phe-8-phyllolitorin, enabling cleaner dissection of BB₁-vs-BB₃ pharmacology.
- [1] Bhattacharya A, et al. The bombesin receptor subtypes: pharmacology, signal transduction, and tissue distribution. Biochemistry. 1999;38:7307-7320. Affinity data curated in PDSP Ki Database and accessible via BindingDB (Leu8-phyllolitorin: BDBM85487; Phyllolitorin: BDBM85483). View Source
